molecular formula C13H14O5 B3918023 methyl 4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-2-butenoate

methyl 4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-2-butenoate

Cat. No. B3918023
M. Wt: 250.25 g/mol
InChI Key: CQZCIMLKFOHXAC-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-2-butenoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ethyl 4-(4-ethoxyphenyl)-2-oxo-3-butenoate or simply as EEPOB. It is a yellow crystalline solid that has a molecular formula of C14H16O5.

Mechanism of Action

The mechanism of action of EEPOB is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. EEPOB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EEPOB has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. EEPOB has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

EEPOB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. It also exhibits low toxicity and has been shown to have minimal side effects. However, one limitation of EEPOB is that it is not water-soluble, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on EEPOB. One area of interest is its potential use as a drug delivery system. Researchers are also interested in exploring its anti-inflammatory and anti-tumor properties further. Additionally, there is potential for EEPOB to be used in the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action of EEPOB and its potential applications in various fields of scientific research.
Conclusion:
EEPOB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It exhibits anti-inflammatory, anti-tumor, and anti-microbial properties and has been studied for its potential use as a drug delivery system. EEPOB has several advantages for use in lab experiments, including its ease of synthesis and low toxicity. However, it is not water-soluble, which may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of EEPOB and its potential applications in various fields of scientific research.

Scientific Research Applications

EEPOB has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. EEPOB has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes and target specific cells.

properties

IUPAC Name

methyl (Z)-4-(4-ethoxyphenyl)-4-hydroxy-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-10-6-4-9(5-7-10)11(14)8-12(15)13(16)17-2/h4-8,14H,3H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZCIMLKFOHXAC-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/C(=O)C(=O)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-2-butenoate
Reactant of Route 2
methyl 4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-2-butenoate
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methyl 4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-2-butenoate
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methyl 4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-2-butenoate
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methyl 4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-2-butenoate
Reactant of Route 6
methyl 4-(4-ethoxyphenyl)-2-hydroxy-4-oxo-2-butenoate

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